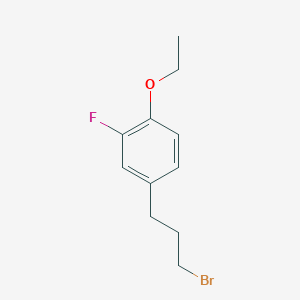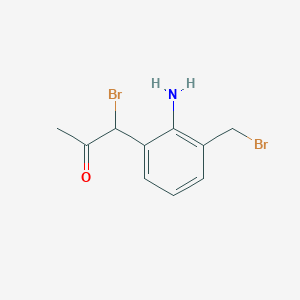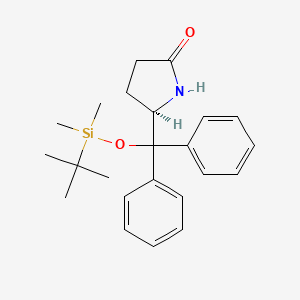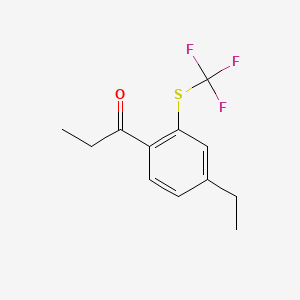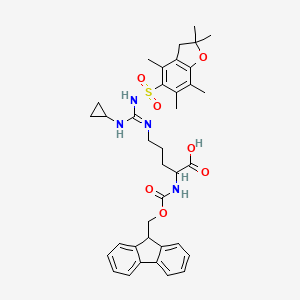
Fmoc-Arg(c-Pr,Pbf)-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-Arg(c-Pr,Pbf)-OH: is a derivative of arginine, an amino acid, protected by fluorenylmethyloxycarbonyl (Fmoc) group at the N-terminus and a 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group at the side chain. This compound is commonly used in peptide synthesis to protect the reactive groups of arginine during the assembly of peptides.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Arg(c-Pr,Pbf)-OH typically involves the following steps:
Protection of the Arginine Side Chain: The guanidino group of arginine is protected using the Pbf group. This is achieved by reacting arginine with Pbf chloride in the presence of a base such as triethylamine.
N-Terminus Protection: The amino group at the N-terminus of arginine is protected using the Fmoc group. This is done by reacting the Pbf-protected arginine with Fmoc chloride in the presence of a base like sodium bicarbonate.
Industrial Production Methods
Industrial production of This compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as column chromatography and recrystallization are used for purification.
Analyse Des Réactions Chimiques
Types of Reactions
Fmoc-Arg(c-Pr,Pbf)-OH: undergoes several types of reactions, including:
Deprotection Reactions: Removal of the Fmoc and Pbf protecting groups.
Coupling Reactions: Formation of peptide bonds with other amino acids.
Common Reagents and Conditions
Deprotection: The Fmoc group is typically removed using a base such as piperidine, while the Pbf group is removed using strong acids like trifluoroacetic acid.
Coupling: Peptide coupling reagents such as HBTU, HATU, or DIC are used in the presence of a base like DIPEA.
Major Products Formed
Deprotected Arginine: Removal of the protecting groups yields free arginine.
Peptides: Coupling reactions result in the formation of peptides with arginine residues.
Applications De Recherche Scientifique
Fmoc-Arg(c-Pr,Pbf)-OH: is widely used in scientific research, particularly in:
Peptide Synthesis: As a building block for the synthesis of peptides and proteins.
Biological Studies: Investigating the role of arginine in biological processes.
Drug Development: Designing peptide-based drugs and therapeutic agents.
Mécanisme D'action
The mechanism of action of Fmoc-Arg(c-Pr,Pbf)-OH is primarily related to its role in peptide synthesis. The protecting groups prevent unwanted side reactions during peptide assembly, ensuring the correct sequence and structure of the final peptide.
Comparaison Avec Des Composés Similaires
Fmoc-Arg(c-Pr,Pbf)-OH: can be compared with other protected arginine derivatives such as:
Fmoc-Arg(Pmc)-OH: Uses the Pmc group for side chain protection.
Boc-Arg(Pbf)-OH: Uses the Boc group for N-terminus protection.
Uniqueness: : The combination of Fmoc and Pbf groups provides a balance of stability and ease of removal, making This compound a preferred choice in many peptide synthesis protocols.
Conclusion
This compound: is a valuable compound in the field of peptide synthesis, offering reliable protection for arginine residues. Its applications in scientific research and drug development highlight its importance in advancing our understanding of biological processes and developing new therapeutic agents.
Propriétés
Formule moléculaire |
C37H44N4O7S |
|---|---|
Poids moléculaire |
688.8 g/mol |
Nom IUPAC |
5-[[(cyclopropylamino)-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid |
InChI |
InChI=1S/C37H44N4O7S/c1-21-22(2)33(23(3)29-19-37(4,5)48-32(21)29)49(45,46)41-35(39-24-16-17-24)38-18-10-15-31(34(42)43)40-36(44)47-20-30-27-13-8-6-11-25(27)26-12-7-9-14-28(26)30/h6-9,11-14,24,30-31H,10,15-20H2,1-5H3,(H,40,44)(H,42,43)(H2,38,39,41) |
Clé InChI |
IPIXYMSVJYUVNG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC6CC6)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


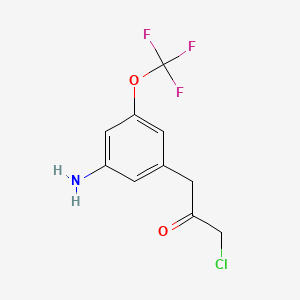

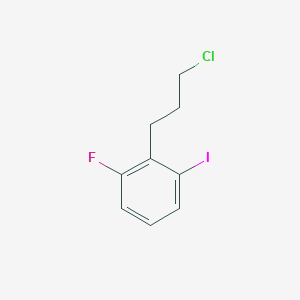
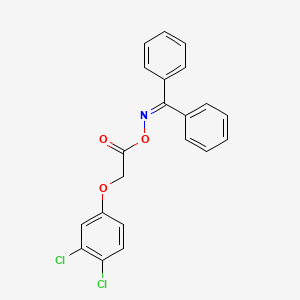
![Triethyl[(naphthalen-1-yl)methyl]silane](/img/structure/B14066436.png)

